REACTION_SMILES
|
[B:23]([Br:24])([Br:25])[Br:26].[C:27](=[O:28])([O-:29])[OH:30].[CH3:8][O:9][c:10]1[cH:11][c:12]2[c:17]([cH:18][cH:19]1)[CH:16]([CH2:20][CH2:21][Br:22])[NH:15][CH2:14][CH2:13]2.[Cl:32][CH2:33][Cl:34].[F:1][C:2]([C:3](=[O:4])[NH2:5])([F:6])[F:7].[Na+:31]>>[F:1][C:2]([C:3](=[O:4])[NH2:5])([F:6])[F:7].[OH:9][c:10]1[cH:11][c:12]2[c:17]([cH:18][cH:19]1)[CH:16]([CH2:20][CH2:21][Br:22])[NH:15][CH2:14][CH2:13]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrB(Br)Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c(c1)CCNC2CCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=O)C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1ccc2c(c1)CCNC2CCBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |